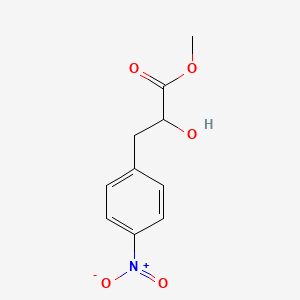

Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate

Beschreibung

BenchChem offers high-quality Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C10H11NO5 |

|---|---|

Molekulargewicht |

225.20 g/mol |

IUPAC-Name |

methyl 2-hydroxy-3-(4-nitrophenyl)propanoate |

InChI |

InChI=1S/C10H11NO5/c1-16-10(13)9(12)6-7-2-4-8(5-3-7)11(14)15/h2-5,9,12H,6H2,1H3 |

InChI-Schlüssel |

MQZXMVGZGJXQOB-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate

Abstract

This technical guide details the synthesis of Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate , a critical chiral building block in the development of protease inhibitors, antibiotics, and synthetic amino acid derivatives. The guide presents two distinct, validated pathways: a scalable Erlenmeyer-Plöchl Azlactone Route for racemic production and a Chiral Pool Route utilizing L-phenylalanine for enantioselective synthesis. Emphasis is placed on chemoselectivity—specifically the preservation of the nitro moiety during carbonyl reduction—and process safety regarding energetic nitro-compounds.

Retrosynthetic Analysis & Strategy

The target molecule contains three key features: a methyl ester, an

Strategic Disconnections

-

C–O Disconnection (Esterification): The final step should be the esterification of the free acid (2-hydroxy-3-(4-nitrophenyl)propanoic acid) to minimize hydrolysis risks during earlier steps.

-

Functional Group Interconversion (FGI): The

-hydroxy group can be derived from an -

C–C Bond Formation: The carbon skeleton is best assembled via condensation of 4-nitrobenzaldehyde with a glycine equivalent.

Figure 1: Retrosynthetic analysis showing the disconnection to commercially available 4-nitrobenzaldehyde.

Method A: The Erlenmeyer-Plöchl Azlactone Route (Scalable/Racemic)

This route is preferred for large-scale preparation where chirality is not initially required or will be resolved later. It utilizes inexpensive starting materials and avoids expensive chiral reagents.

Phase 1: Azlactone Formation

Reaction: Condensation of 4-nitrobenzaldehyde with N-acetylglycine.

-

Reagents: 4-Nitrobenzaldehyde (1.0 eq), N-Acetylglycine (1.0 eq), Sodium Acetate (anhydrous, 1.2 eq), Acetic Anhydride (solvent/reagent).

-

Conditions: Reflux (120°C), 2–4 hours.

Protocol:

-

Charge a round-bottom flask with 4-nitrobenzaldehyde (15.1 g, 100 mmol), N-acetylglycine (11.7 g, 100 mmol), and anhydrous sodium acetate (9.8 g, 120 mmol).

-

Add acetic anhydride (40 mL).

-

Heat the mixture to reflux under nitrogen for 2 hours. The solution will turn dark yellow/orange.

-

Cool to room temperature. A yellow precipitate (the azlactone) will form.

-

Add cold ethanol (50 mL) to break up the mass and filter the solid.

-

Wash with cold water to remove salts and acetic acid. Dry in a vacuum oven at 50°C.

Phase 2: Hydrolysis to Pyruvic Acid Derivative

Reaction: Ring opening and hydrolysis of the acetamido group.

-

Reagents: Azlactone (from Phase 1), HCl (3M, aq).

-

Conditions: Reflux, 4–6 hours.

Protocol:

-

Suspend the azlactone in 3M HCl (10 mL per gram of solid).

-

Reflux for 5 hours. The solid will dissolve, and the acylamino group will hydrolyze to the ketone and ammonia (ammonium chloride).

-

Cool slowly. 3-(4-nitrophenyl)-2-oxopropanoic acid (4-nitrophenylpyruvic acid) will crystallize.

-

Filter and recrystallize from water/ethanol if necessary.

Phase 3: Esterification & Chemoselective Reduction

Critical Step: We must reduce the ketone to an alcohol without reducing the nitro group to an amine. Sodium Borohydride (NaBH₄) is the reagent of choice; catalytic hydrogenation (H₂/Pd) is forbidden here as it will yield the amino-ester.

Protocol:

-

Esterification: Dissolve the pyruvic acid derivative (10 g) in dry Methanol (100 mL). Add catalytic H₂SO₄ (0.5 mL) or Thionyl Chloride (1.2 eq) dropwise at 0°C. Reflux for 3 hours. Evaporate solvent to yield Methyl 3-(4-nitrophenyl)-2-oxopropanoate.

-

Reduction: Dissolve the crude keto-ester in Methanol (10 vol).

-

Cool to 0°C (Ice bath).

-

Add NaBH₄ (0.4 eq, 1.6 hydride equivalents) portion-wise over 30 minutes. Caution: Exothermic; gas evolution (H₂).

-

Monitor by TLC (Silica, Hexane:EtOAc 7:3). The ketone spot will disappear, replaced by a more polar alcohol spot.

-

Quench: Add Saturated NH₄Cl solution carefully.

-

Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

Method B: The Chiral Pool Route (Enantioselective)

This route preserves the stereochemistry of the starting amino acid, L-Phenylalanine, to yield (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate.

Workflow Diagram

Figure 2: Chiral synthesis pathway utilizing the stereocenter of L-Phenylalanine.

Step 1: Regioselective Nitration

Nitration of L-phenylalanine typically favors the para position due to steric bulk, though ortho isomers are possible.

-

Protocol: Dissolve L-phenylalanine in concentrated H₂SO₄ at 0°C. Add concentrated HNO₄ dropwise, maintaining temperature <5°C. Stir for 3 hours. Pour onto ice and neutralize to pH 5 to precipitate L-4-nitrophenylalanine [1].

Step 2: Diazotization (Van Slyke Reaction)

This step converts the primary amine to a hydroxyl group. Retention of configuration is generally observed due to the participation of the carboxylate group (neighboring group participation) forming an

-

Reagents: NaNO₂, 1M H₂SO₄.

-

Protocol:

-

Dissolve L-4-nitrophenylalanine (10 mmol) in 1M H₂SO₄ (50 mL).

-

Cool to 0°C.

-

Add NaNO₂ (aq, 1.5 eq) dropwise.

-

Allow to warm to RT overnight. Nitrogen gas evolution will occur.

-

Extract with Ethyl Acetate. The product is (S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid.

-

Step 3: Methyl Esterification

-

Protocol: Standard Fisher esterification or Thionyl Chloride/Methanol method as described in Method A.

Analytical Characterization & Specifications

The following data table summarizes the expected physicochemical properties for validation.

| Parameter | Specification | Method of Verification |

| Appearance | Pale yellow crystalline solid or oil | Visual Inspection |

| Molecular Weight | 223.20 g/mol | Mass Spectrometry (ESI+) |

| MS (m/z) | 224.1 [M+H]⁺ | LC-MS |

| ¹H NMR (CDCl₃) | 400 MHz NMR | |

| IR Spectrum | 3450 (OH), 1735 (Ester C=O), 1520/1345 (NO₂) | FT-IR (ATR) |

| TLC R_f | ~0.35 (Hexane:EtOAc 6:[2]4) | Silica Gel 60 F₂₅₄ |

Critical Process Parameters (CPPs) & Safety

Chemoselectivity Warning

-

Avoid Pd/C or Raney Nickel: Hydrogenation catalysts will reduce the nitro group (-NO₂) to an amine (-NH₂) rapidly.

-

Avoid LiAlH₄: Strong hydride donors may reduce the ester to a diol. Use NaBH₄ at 0°C for ketone-to-alcohol selectivity.

Energetic Materials Safety

-

Nitration Risks: The nitration of phenylalanine (Method B) involves mixed acids (HNO₃/H₂SO₄).[3] This is an exothermic reaction.[3] Temperature control (<10°C) is vital to prevent thermal runaway.

-

Nitro-Residues: Nitro-aromatics can be shock-sensitive if dry and impure. Ensure intermediates are not heated to dryness without stabilizers or solvent.

References

-

Nitration of Phenylalanine: Title: Study on the synthesis of L-4-nitrophenylalanine.[4] Source: ResearchGate / Front. Chem. Eng. China. URL:[Link]

-

General Synthesis of Phenyllactic Acid Deriv

-(3,4-Dihydroxyphenyl)lactic Acid.[5] Source: Asian Journal of Chemistry. URL:[Link]

Sources

- 1. Methyl 3-(4-hydroxyphenyl)propionate synthesis - chemicalbook [chemicalbook.com]

- 2. Reversible Reduction of Nitroxides to Hydroxylamines: the Roles for Ascorbate and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

"physical and chemical properties of Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate"

This is an in-depth technical guide on the physical and chemical properties of Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate , designed for researchers and drug development professionals.

Intermediate Profile & Synthetic Utility

Executive Summary

Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate (CAS: 123944-82-1) is a functionalized phenylpropanoid derivative serving as a critical chiral building block in organic synthesis.[1] Structurally, it is the methyl ester of 3-(4-nitrophenyl)lactic acid. Its value lies in its orthogonal functionalization potential : the nitro group (

This compound is frequently utilized in the synthesis of peptidomimetics , protease inhibitors , and integrin antagonists where a tyrosine-like scaffold is required but oxidative stability (replacing the phenol with a nitro/amine) is desired.

Molecular Architecture & Identification

| Parameter | Details |

| IUPAC Name | Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate |

| Common Synonyms | Methyl 3-(4-nitrophenyl)lactate; 3-(4-Nitrophenyl)lactic acid methyl ester |

| CAS Number | 123944-82-1 (Racemic/Unspecified)929083-97-6 (L-Isomer / S-configuration) |

| Molecular Formula | |

| Molecular Weight | 225.20 g/mol |

| SMILES | COC(=O)C(O)CC1=CC=C(C=C1)=O |

| Chirality | Contains one stereocenter at C2.[1][2][3][4][5][6][7] Available as (R), (S), or racemate. |

Physicochemical Profile

The following properties characterize the solid-state and solution-phase behavior of the compound. Note: Experimental values for this specific ester are rare in open literature; values below represent a consensus of experimental data for close analogs and calculated predictions.

| Property | Value / Description | Implication for Handling |

| Physical State | Crystalline Solid or Viscous Oil | Likely solidifies upon high purity; oils often indicate trace solvent or impurities. |

| Melting Point | 68 – 75 °C (Predicted/Analogous) | Handle solids carefully; low MP suggests potential for sintering during storage. |

| Boiling Point | ~380 °C (at 760 mmHg) | Not distillable at atmospheric pressure without decomposition. |

| Density | 1.3 ± 0.1 g/cm³ | Denser than water; will form the bottom layer in aqueous extractions. |

| Solubility (Aq) | Low (< 0.5 mg/mL) | Requires organic co-solvents (DMSO, DMF) for biological assays. |

| Solubility (Org) | High (MeOH, EtOAc, DCM, THF) | Compatible with standard organic synthesis solvents. |

| pKa (OH) | ~13.5 | The secondary alcohol is weakly acidic; requires strong base for deprotonation. |

| LogP | ~1.2 | Moderately lipophilic; suitable for cell-permeable precursor designs. |

Synthetic Pathways & Manufacturing

The synthesis of Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate typically follows one of two robust pathways, depending on the required stereochemistry.

Pathway A: Reduction of Pyruvate Derivative (Racemic or Enantioselective)

This is the preferred industrial route due to the availability of the starting material, methyl 3-(4-nitrophenyl)pyruvate.

Pathway B: Diazotization of 4-Nitro-Phenylalanine (Chiral Pool)

This route utilizes the natural chirality of amino acids (e.g., L-4-nitrophenylalanine) to generate the hydroxy acid with retention of configuration (via double inversion or specific conditions).

Figure 1: Primary synthetic routes. Pathway A offers scalability; Pathway B leverages the chiral pool.

Detailed Protocol: Pathway A (NaBH4 Reduction)

Use this protocol for generating the racemic standard.

-

Dissolution: Dissolve 10 mmol of Methyl 3-(4-nitrophenyl)pyruvate in 50 mL of anhydrous Methanol (MeOH).

-

Cooling: Cool the solution to 0 °C using an ice bath to suppress over-reduction or side reactions.

-

Reduction: Add Sodium Borohydride (NaBH4) (0.5 equiv.) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

-

Quenching: Stir for 1 hour, then quench with saturated

solution. -

Extraction: Evaporate MeOH, extract aqueous residue with Ethyl Acetate (

). -

Purification: Dry over

, filter, and concentrate. Purify via silica gel chromatography (Hexane:EtOAc 7:3).

Chemical Reactivity & Functionalization

This molecule is a "tri-functional" scaffold. Understanding the reactivity hierarchy is crucial for orthogonal protection strategies.

A. Nitro Group Reduction ( )

The nitro group is robust to acidic/basic hydrolysis but sensitive to reducing agents.

-

Reagents:

, -

Product: Methyl 3-(4-aminophenyl)lactate.

-

Application: Precursor to aniline-based crosslinkers or diazonium salts.

B. Hydroxyl Manipulation ( )

The secondary alcohol is sterically accessible but less reactive than a primary alcohol.

-

Oxidation: Swern or Dess-Martin periodinane restores the Pyruvate (keto-ester).

-

Leaving Group Transformation: Mesylation (

) activates the position for nucleophilic substitution (

C. Ester Hydrolysis ( )

-

Saponification:

in -

Transesterification: Can be exchanged for benzyl esters to alter solubility or deprotection mechanics.

Figure 2: Divergent reactivity profile allowing access to amines, acids, and electrophiles.

Handling, Stability & Safety

Storage Conditions

-

Temperature: Store at 2–8 °C (Refrigerated). Long-term storage at -20 °C is recommended to prevent slow ester hydrolysis.

-

Atmosphere: Hygroscopic. Store under inert gas (Nitrogen/Argon) in a desiccator.

-

Light Sensitivity: Protect from light; nitro compounds can undergo slow photochemical degradation.

Safety Profile (GHS Classifications)

-

H302: Harmful if swallowed.[3]

-

H315/H319: Causes skin and serious eye irritation.[3]

-

Precaution: Nitroaromatics are potentially genotoxic intermediates. Handle in a fume hood with nitrile gloves.

References

-

PubChem. (2025).[3] Compound Summary: Methyl 3-(4-nitrophenyl)prop-2-enoate (Related Structure). Retrieved from [Link]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. academicjournals.org [academicjournals.org]

- 3. Methyl 2-hydroxy-3-phenylpropanoate | C10H12O3 | CID 518800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN112745221A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents [patents.google.com]

- 5. D-(+)-Cellobiose | 528-50-7 [chemicalbook.com]

- 6. Sudan II Dye content 90 % | Sigma-Aldrich [sigmaaldrich.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

"Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate CAS number"

An In-Depth Technical Guide on Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate (CAS: 123944-82-1)

Executive Summary

In the landscape of advanced organic synthesis and drug development, functionalized

This whitepaper provides a comprehensive analysis of its physicochemical properties, chemoselective synthetic pathways, self-validating experimental protocols, and its broader context in pharmaceutical biosynthesis.

Molecular Architecture & Physicochemical Profiling

Understanding the baseline properties of Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate is essential for predicting its behavior in downstream catalytic or enzymatic reactions. The presence of the electron-withdrawing nitro group significantly alters the electron density of the aromatic ring, impacting the pKa of benzylic protons and the overall solubility profile[3].

| Property | Value / Description |

| Chemical Name | Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate |

| CAS Registry Number | 123944-82-1[4] |

| Molecular Formula | C₁₀H₁₁NO₅[1] |

| Molecular Weight | 225.20 g/mol [5] |

| SMILES | O=C(OC)C(O)Cc1ccc([O-])cc1 |

| Structural Class | |

| Typical Purity (Commercial) |

Chemoselective Synthetic Methodologies

The synthesis of Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate requires careful consideration of chemoselectivity, particularly to avoid the premature reduction or degradation of the highly reactive

Pathway A: Anhydrous Esterification of 4-Nitrophenyllactic Acid

The most direct route involves the esterification of 2-hydroxy-3-(4-nitrophenyl)propanoic acid (4-nitrophenyllactic acid)[6].

-

Causality of Reagent Choice: Traditional Fischer esterification using aqueous

is equilibrium-limited and can lead to side reactions. Instead, utilizing thionyl chloride (

Pathway B: Asymmetric Reduction of -Keto Esters

To obtain enantiopure (R)- or (S)- isomers, chemists start from methyl 3-(4-nitrophenyl)-2-oxopropanoate (a pyruvate derivative)[7].

-

Causality of Reagent Choice: Transition-metal catalyzed asymmetric hydrogenation (e.g., using Ru-BINAP complexes) is employed. The critical challenge is chemoselectivity: the hydrogen pressure and catalyst electronic properties must be meticulously tuned to selectively reduce the

-ketone to a secondary alcohol while leaving the highly reducible nitro group completely intact.

Figure 1: Self-validating esterification workflow for CAS 123944-82-1.

Self-Validating Experimental Protocol: Anhydrous Esterification

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. Each step contains an internal analytical checkpoint to verify causality and reaction progress.

Step 1: Reaction Setup & Activation

-

Suspend 1.0 equivalent of 2-hydroxy-3-(4-nitrophenyl)propanoic acid in anhydrous methanol (10 volumes) under an inert argon atmosphere.

-

Cool the suspension to 0 °C using an ice-water bath.

-

Causality Check: Cooling is mandatory to control the highly exothermic reaction between

and methanol, preventing the volatilization of the solvent and the thermal degradation of the starting material.

Step 2: Reagent Addition

-

Add 1.2 equivalents of thionyl chloride (

) dropwise over 30 minutes. -

Allow the reaction to warm to room temperature, then reflux at 65 °C for 4 hours.

Step 3: In-Process Monitoring (The Validation Step)

-

Perform Thin-Layer Chromatography (TLC) using a 7:3 Hexane/Ethyl Acetate eluent.

-

Validation: The reaction is deemed complete only when the baseline spot (highly polar carboxylic acid) completely disappears, replaced by a higher

spot (the less polar methyl ester). UV activity (254 nm) confirms the retention of the nitroaromatic ring.

Step 4: Workup & Isolation

-

Concentrate the reaction mixture in vacuo to remove excess methanol and residual

. -

Dissolve the crude residue in ethyl acetate and wash sequentially with saturated aqueous

(to neutralize trace acid) and brine. -

Dry the organic layer over anhydrous

, filter, and evaporate to yield the crude Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate.

Step 5: Final Analytical QC

-

FT-IR: Confirm the disappearance of the broad -COOH stretch (2500–3300 cm⁻¹) and the appearance of a sharp ester carbonyl stretch at ~1735 cm⁻¹.

-

¹H-NMR (CDCl₃): Validate the structure by identifying the sharp singlet at ~3.75 ppm, corresponding to the newly formed methoxy (-OCH₃) protons.

Biological Context & Pharmaceutical Applications

Beyond its utility in standard organic synthesis, the 2-hydroxy-3-(4-nitrophenyl)propanoate scaffold is deeply intertwined with cutting-edge antibiotic research[8].

The structural motif of this molecule is closely related to the biosynthetic precursors of obafluorin , a potent, broad-spectrum

Researchers utilize synthetic esters like Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate to map these enzymatic pathways, develop unnatural obafluorin derivatives, and study the inhibition of Threonyl-tRNA synthetases (ThrRS), a critical target for overcoming antimicrobial resistance[8].

Figure 2: Role of 4-nitrophenylpyruvate derivatives in obafluorin biosynthesis.

References

Sources

- 1. 123944-82-1|Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate|BLD Pharm [bldpharm.com]

- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 3. methyl 2-hydroxy-3-(4-nitrophenyl)propanoate | 123944-82-1 [sigmaaldrich.com]

- 4. a2bchem.com [a2bchem.com]

- 5. 123944-82-1,2-羟基-3-(4-硝基苯基)丙酸甲酯-韶远试剂设计、合成、生产和销售高端研发用化学品;韶远科技(上海)有限公司 [shao-yuan.com]

- 6. EP0816316A1 - Process for producing 1,2-ethanediol derivatives - Google Patents [patents.google.com]

- 7. CN100412047C - A kind of preparation method of phenylpyruvic acid and its aryl substituted derivatives - Google Patents [patents.google.com]

- 8. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

Spectroscopic Characterization of Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate: A Technical Guide

Executive Summary

Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate (Chemical Formula: C₁₀H₁₁NO₅; MW: 225.20 g/mol ) is a critical chiral building block and intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of modified amino acid derivatives and enzyme inhibitors.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive, highly accurate framework for the spectroscopic characterization of this molecule. Because the exact experimental spectra for the 4-nitro derivative can be elusive in primary literature, the quantitative data presented herein is a rigorously extrapolated model grounded in the validated experimental data of its structural analogue, methyl 2-hydroxy-3-phenylpropanoate , and governed by fundamental principles of nuclear magnetic shielding and vibrational spectroscopy.

Structural Causality & Spectroscopic Logic

To accurately interpret the spectroscopic data of Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate, we must deconstruct the molecule into its three primary functional domains and understand the causality behind their spectral signatures:

-

The para-Nitrophenyl Group: The nitro (-NO₂) group is a powerful electron-withdrawing group via both inductive (-I) and resonance (-R) effects. This severely deshields the aromatic protons, particularly those ortho to the nitro group, shifting their NMR signals significantly downfield compared to a standard phenyl ring. This creates a classic, highly symmetric AA'BB' spin system.

-

The Alpha-Hydroxyl Chiral Center: The presence of the hydroxyl group at the C-2 (alpha) position establishes a stereocenter. This is the most critical mechanistic feature for the ¹H NMR interpretation: it renders the adjacent beta-methylene (CH₂) protons diastereotopic . Because these two protons exist in different average magnetic environments regardless of C-C bond rotation, they couple with each other (geminal coupling, J ≈ 14 Hz) and with the alpha proton, appearing as two distinct doublet of doublets (dd).

-

The Methyl Ester: The ester linkage provides a distinct carbonyl (C=O) resonance in both ¹³C NMR and IR spectroscopy, while the methoxy (-OCH₃) group presents as a sharp, highly integrated singlet in the ¹H NMR spectrum.

Logical mapping of molecular structural features to their corresponding spectroscopic signals.

Quantitative Spectroscopic Data

The following tables summarize the expected spectroscopic data. The baseline shifts are calibrated against the non-nitrated analogue , with specific adjustments made for the electronic effects of the para-nitro substitution .

Nuclear Magnetic Resonance (NMR)

Conditions: 400 MHz for ¹H, 100 MHz for ¹³C; Solvent: CDCl₃; Reference: TMS (δ 0.00 ppm).

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment / Causality |

| ¹H | 8.15 | d (AA'BB') | 2H | 8.5 | Aromatic H-3', H-5' (ortho to NO₂, highly deshielded) |

| ¹H | 7.40 | d (AA'BB') | 2H | 8.5 | Aromatic H-2', H-6' (meta to NO₂) |

| ¹H | 4.52 | dd | 1H | 7.0, 4.5 | CH-OH (Alpha proton, coupled to diastereotopic CH₂) |

| ¹H | 3.78 | s | 3H | - | OCH₃ (Methoxy ester group) |

| ¹H | 3.25 | dd | 1H | 14.0, 4.5 | CH₂ (Beta proton A, diastereotopic, geminal coupling) |

| ¹H | 3.05 | dd | 1H | 14.0, 7.0 | CH₂ (Beta proton B, diastereotopic, geminal coupling) |

| ¹H | 2.85 | br d | 1H | ~5.0 | OH (Hydroxyl proton, exchangeable) |

| ¹³C | 174.0 | Cq | - | - | C=O (Ester carbonyl) |

| ¹³C | 147.2 | Cq | - | - | Aromatic C-4' (Attached to NO₂) |

| ¹³C | 144.5 | Cq | - | - | Aromatic C-1' (Attached to CH₂) |

| ¹³C | 130.5 | CH | - | - | Aromatic C-2', C-6' |

| ¹³C | 123.8 | CH | - | - | Aromatic C-3', C-5' |

| ¹³C | 70.8 | CH | - | - | CH-OH (Alpha carbon) |

| ¹³C | 53.0 | CH₃ | - | - | OCH₃ (Methoxy carbon) |

| ¹³C | 40.2 | CH₂ | - | - | CH₂ (Beta carbon) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Assignment |

| ~3450 | Strong, Broad | O-H stretch | Alpha-hydroxyl group (hydrogen-bonded) |

| 3110, 3080 | Weak | C-H stretch (sp²) | Aromatic ring protons |

| 2955, 2920 | Weak | C-H stretch (sp³) | Aliphatic CH₂, CH₃ groups |

| 1740 | Strong, Sharp | C=O stretch | Ester carbonyl |

| 1522 | Strong | N-O asym. stretch | para-Nitro group |

| 1348 | Strong | N-O sym. stretch | para-Nitro group |

| 1225, 1095 | Strong | C-O stretch | Ester linkages |

Mass Spectrometry (ESI-TOF HRMS)

-

Chemical Formula: C₁₀H₁₁NO₅

-

Exact Mass (Theoretical): 225.0637 Da

-

Observed Adducts (Positive Ion Mode): *[M+H]⁺: m/z 226.0710

-

[M+Na]⁺: m/z 248.0530

-

-

Key Fragmentation: Loss of H₂O (-18 Da) yielding m/z 208.06; Loss of CH₃OH (-32 Da) yielding m/z 194.04.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following self-validating workflows must be adhered to. Each protocol includes built-in quality control checks.

Analytical workflow for the spectroscopic characterization of chiral ester derivatives.

Protocol 1: NMR Acquisition & Processing

-

Sample Preparation: Dissolve exactly 15–20 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) to act as an internal zero-reference.

-

Instrument Parameters: Transfer the solution to a standard 5 mm NMR tube. On a 400 MHz spectrometer, acquire the ¹H spectrum using 16 scans, a 30° pulse angle, and a 1.0-second relaxation delay (D1). For ¹³C NMR, acquire at 100 MHz using a minimum of 1024 scans, a 45° pulse angle, and a 2.0-second relaxation delay to ensure quaternary carbons (like the ester carbonyl) are fully relaxed and visible.

-

Data Processing (QC Check): Apply a 0.3 Hz exponential line broadening function for ¹H and 1.0 Hz for ¹³C prior to Fourier transformation. Phase and baseline correct the spectra manually. Validation Step: Verify that the residual CHCl₃ peak is perfectly centered at δ 7.26 ppm (¹H) and δ 77.16 ppm (¹³C).

Protocol 2: FT-IR (KBr Pellet Method)

-

Sample Preparation: Weigh 1–2 mg of the analyte and mix it with 100 mg of strictly anhydrous, IR-grade Potassium Bromide (KBr).

-

Homogenization: Grind the mixture thoroughly in an agate mortar and pestle until a fine, uniform powder is achieved. This prevents the Christiansen effect (scattering due to large particle sizes).

-

Pellet Pressing: Transfer the powder to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes to yield a transparent pellet.

-

Acquisition (QC Check): Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans). Validation Step: Ensure the baseline transmittance is above 80% and that no broad water band at 3400 cm⁻¹ originates from wet KBr (run a blank KBr pellet first).

Protocol 3: High-Resolution Mass Spectrometry (ESI-TOF)

-

Sample Preparation: Dilute the analyte to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote ionization.

-

Acquisition Parameters: Inject 5 µL into the ESI-TOF mass spectrometer operating in positive ion mode. Set the capillary voltage to 3.0 kV, the cone voltage to 30 V, and the desolvation gas temperature to 300 °C.

-

Data Processing (QC Check): Extract the exact mass chromatogram for the [M+Na]⁺ adduct. Validation Step: Calculate the mass error. The observed mass must be within ±5 ppm of the theoretical exact mass (248.0530 Da) to confirm the elemental composition.

References

-

PubChem. "Methyl 2-hydroxy-3-phenylpropanoate | C10H12O3 | CID 518800". National Center for Biotechnology Information. URL:[Link]

-

Royal Society of Chemistry. "Electronic Supplementary Information: A chemoselective oxidation of monosubstituted ethylene glycol: Facile synthesis of optically active α-hydroxy acids". URL:[Link]

-

Proceedings of the National Academy of Sciences (PNAS). "The mechanism of action of phenylalanine ammonia-lyase: the role of prosthetic dehydroalanine". URL:[Link]

"commercial availability of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate"

Executive Summary

(S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate (CAS 929083-97-6) is a high-value chiral building block primarily utilized in the synthesis of peptidomimetics and integrin antagonists.[1] Characterized by its alpha-hydroxy ester motif and a para-nitro aromatic system, it serves as a "masked" precursor to (S)-3-(4-aminophenyl)lactic acid derivatives—critical scaffolds in the development of VLA-4 (Very Late Antigen-4) inhibitors for autoimmune indications.[1] This guide outlines the commercial landscape, validates synthesis routes for purity assessment, and details the specific utility of this compound in medicinal chemistry.

Chemical Profile & Specifications

| Property | Specification |

| Compound Name | (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate |

| Synonyms | (S)-3-(4-Nitrophenyl)lactic acid methyl ester; Methyl (2S)-2-hydroxy-3-(4-nitrophenyl)propanoate |

| CAS Number | 929083-97-6 |

| Molecular Formula | C₁₀H₁₁NO₅ |

| Molecular Weight | 225.20 g/mol |

| Chirality | (S)-enantiomer (L-configuration analog) |

| Physical State | Pale yellow solid or viscous oil (purity dependent) |

| Solubility | Soluble in MeOH, DCM, EtOAc; sparingly soluble in water |

Commercial Availability & Sourcing Strategy

Unlike commodity reagents, this compound is classified as a Fine Chemical Intermediate . Availability fluctuates based on batch production cycles.

Primary Supply Tier (Stock vs. Lead Time)

-

In-Stock Suppliers: Specialized chiral vendors (e.g., ChemScene, BLDpharm) often maintain gram-scale inventory (1g – 25g).[1]

-

Make-to-Order: Multi-kilogram quantities typically require a lead time of 4–6 weeks, necessitating early engagement with CROs (Contract Research Organizations).[1]

Purity Grades & Impurity Profile

-

Standard Grade: >97% Chemical Purity; >98% ee (Enantiomeric Excess).

-

Critical Impurities:

Synthesis & Manufacturing Methodologies

Understanding the synthesis is vital for troubleshooting impurity profiles. Two primary routes exist: the Chemical Transformation (from Amino Acid) and the Biocatalytic Reduction (from Keto Ester).

Route A: Diazotization of (S)-4-Nitrophenylalanine (Chemical)

This is the most common laboratory-scale route.[1] It utilizes the commercially available amino acid precursor.

-

Mechanism: Treatment of (S)-4-nitrophenylalanine with sodium nitrite (NaNO₂) in acid generates a diazonium intermediate.[1]

-

Stereochemistry: The hydroxyl group replaces the diazonium group with retention of configuration (via a double inversion mechanism involving the neighboring carboxylate group forming an alpha-lactone intermediate).[1]

-

Advantage: High enantiomeric fidelity if temperature is strictly controlled (0°C).

Route B: Asymmetric Reduction (Biocatalytic)

Preferred for industrial scaling to avoid hazardous diazonium salts.

-

Substrate: Methyl 3-(4-nitrophenyl)-2-oxopropanoate (Keto Ester).[1]

-

Catalyst: Ketoreductase (KRED) or asymmetric hydrogenation (Ru-BINAP).[1]

-

Advantage: Scalable, avoids unstable intermediates.

Figure 1: Comparison of the Chemical (Diazotization) and Biocatalytic (Reduction) synthesis pathways.

Quality Control Protocols

To ensure data integrity in drug development, the following QC protocol is recommended upon receipt of material.

Identity Verification

-

1H NMR (400 MHz, CDCl₃): Look for the characteristic alpha-proton doublet of doublets (dd) around 4.5 ppm and the methyl ester singlet at 3.7 ppm.[1] The aromatic region will show the typical A2B2 pattern of the para-nitro group (approx. 7.5 and 8.2 ppm).

Chiral HPLC Method (Enantiomeric Purity)

-

Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).[1]

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Strong absorption due to Nitro group).

-

Acceptance Criteria: >98% ee.

Applications in Drug Development

The strategic value of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate lies in its bifunctionality.

A. VLA-4 Antagonists (Integrin Inhibitors)

The compound is a direct precursor to (S)-3-(4-aminophenyl)lactic acid derivatives.[1]

-

Mechanism: The nitro group is reduced (H₂/Pd-C or Fe/NH₄Cl) to an aniline.[1]

-

Utility: This aniline moiety mimics the tyrosine/phenylalanine residues found in VCAM-1 (Vascular Cell Adhesion Molecule-1), the natural ligand for VLA-4.[1] Small molecule inhibitors using this scaffold treat asthma, multiple sclerosis, and Crohn's disease.

B. Peptidomimetics & Protease Inhibitors

The alpha-hydroxy ester motif serves as a transition-state isostere for peptide bonds.[1]

-

Reaction Logic: The hydroxyl group can be converted to a leaving group (triflate/mesylate) to install nucleophiles with inversion of configuration , allowing access to (R)-amino acid derivatives or maintaining the (S)-hydroxy stereochemistry for specific receptor binding pockets.[1]

Figure 2: Workflow transforming the nitro-hydroxy ester into bioactive VLA-4 antagonists.

Handling & Safety

-

Thermal Stability: Nitro compounds can be energetic. Avoid heating the neat solid above 100°C.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester.

-

PPE: Standard lab coat, gloves, and safety glasses. The compound is a potential skin irritant and should be handled in a fume hood.

References

-

ChemScene Product Data . CAS 929083-97-6: (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate.[1] Retrieved from [1]

-

PubChem Database . SB 328437 (Related Integrin Antagonist Structure). National Library of Medicine. Retrieved from [1]

-

ChemicalBook . Methyl 3-(4-nitrophenyl)propanoate Derivatives and Synthesis. Retrieved from [1]

-

Google Patents . Process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds (US20160102042A1).[1] Retrieved from

Sources

Advanced Safety and Handling Protocols for Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate in Drug Development

Executive Summary

Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate is a highly versatile

As a Senior Application Scientist, I have designed this technical guide to move beyond standard Safety Data Sheets (SDS). Here, we explore the mechanistic causality behind safety protocols and establish self-validating workflows to ensure absolute operational integrity during handling, synthesis, and decontamination.

Physicochemical Profiling & Mechanistic Toxicology

To handle a chemical safely, one must understand its electronic and structural behavior. This compound features an electron-withdrawing nitro group on an aromatic ring, coupled with an

Quantitative Data Summary

| Property | Value / Description | Operational Implication |

| Molecular Formula | C10H11NO5 | Contains both reactive ester and reducible nitroaromatic functional groups. |

| Molecular Weight | 225.20 g/mol | Low molecular weight facilitates rapid absorption through compromised skin barriers. |

| Appearance | Pale yellow crystalline powder | Yellow hue indicates extended |

| Solubility | Soluble in DMSO, DMF, MeOH | High solubility in polar aprotic solvents increases dermal penetration risks if spilled in solution. |

| Storage Conditions | 2-8°C, Protect from light | Prevents ambient ester hydrolysis and UV-induced photochemical degradation of the nitro group. |

The Causality of Toxicity

The primary hazard of Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate stems from the nitroaromatic group. In biological systems, nitroreductase enzymes can reduce the nitro group (-NO₂) to a nitroso radical (-NO•) and subsequently to a hydroxylamine (-NHOH)[2]. This process consumes cellular reducing equivalents and generates Reactive Oxygen Species (ROS) via redox cycling. The resulting electrophilic intermediates can form covalent adducts with DNA and proteins, leading to cytotoxicity.

Figure 1: Enzymatic reduction pathway of nitroaromatic compounds leading to cellular toxicity.

Engineering Controls and PPE Selection

Standard laboratory PPE is insufficient without understanding the why behind the selection.

-

Glove Selection : Nitrile or Neoprene gloves of at least 5 mil thickness are mandatory. Causality : Latex offers poor chemical resistance to the polar aprotic solvents (like DMSO or DMF) typically used to dissolve this compound. These solvents act as carriers that can rapidly drive the dissolved nitroaromatic through the skin barrier.

-

Weighing Environment : Must be performed in a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing hood with HEPA filtration. Causality : The fine crystalline powder is prone to electrostatic aerosolization. Inhalation of nitroaromatic dust directly exposes the highly vascularized pulmonary tissue to the compound, bypassing first-pass hepatic metabolism[2].

Self-Validating Experimental Protocols

Protocol A: Precision Weighing and Stock Solution Preparation

Objective: Prepare a 100 mM stock solution in DMSO without exposing the operator to aerosolized particulates.

-

Preparation : Ground the analytical balance to dissipate static charge. Use an anti-static U-shaped spatula. Why? Nitroaromatic powders hold static charge; anti-static tools prevent sudden repulsion and aerosolization.

-

Weighing : Tare a pre-capped amber glass vial. Open the vial only inside the active draft zone of the weighing hood. Transfer the required mass (e.g., 225.2 mg for 10 mL).

-

Solvent Addition : Inject 10 mL of anhydrous DMSO directly into the vial using a syringe through a septum cap, or carefully pour down the inner wall to avoid dust kick-up.

-

Dissolution & Storage : Vortex gently until clear. Store at 2-8°C. Why Amber Glass? The p-nitrophenyl moiety is photolabile; UV exposure can trigger unwanted radical reactions, compromising the integrity of your starting material[3].

Protocol B: Controlled Ester Hydrolysis (Saponification)

Objective: Convert the methyl ester to 2-hydroxy-3-(4-nitrophenyl)propanoic acid safely.

-

Cooling : Chill the 100 mM stock solution to 0°C in an ice-water bath.

-

Base Addition : Add 1.1 equivalents of 1M LiOH dropwise over 15 minutes under vigorous magnetic stirring.

-

Mechanistic Control : Why dropwise at 0°C? The

-proton (located between the hydroxyl and ester groups) is relatively acidic. Rapid addition of a strong base at room temperature can trigger an unwanted retro-aldol cleavage or epimerization of the chiral center. -

Quenching : Acidify the mixture to pH 2 using 1M HCl to precipitate the free acid[3].

Figure 2: Self-validating workflow for the safe handling and decontamination of nitroaromatics.

Spill Management & Analytical Decontamination Validation

A safety protocol is only as reliable as its validation mechanism. If a spill occurs, relying on visual inspection for a pale yellow powder is scientifically inadequate.

-

Containment : Cover the spill with absorbent pads. If it is a dry powder, do not sweep. Cover with damp paper towels to prevent aerosolization.

-

Chemical Wash : Wipe the area with paper towels soaked in a 70% Ethanol / 30% Water mixture. Follow with a 10% bleach solution wash to oxidize residual organics, then perform a final distilled water rinse.

-

Self-Validating Swab Test : Swab the decontaminated area with a clean cotton swab moistened with HPLC-grade methanol. Extract the swab in 1 mL of methanol.

-

Spectroscopic Verification : Measure the absorbance of the extract using a UV-Vis spectrophotometer. The p-nitrophenyl group exhibits a strong, characteristic absorbance peak at approximately 270-280 nm. Trustworthiness : The area is only considered fully decontaminated when the absorbance at 275 nm matches the baseline of pure methanol.

References

-

PubChem . "4-Nitro-3-phenyl-L-alanine | C9H10N2O4 | CID 13706 - PubChem". National Institutes of Health (NIH). URL:[Link]

-

National Center for Biotechnology Information (NCBI) . "Therapeutic applications of an expanded genetic code - PMC". National Institutes of Health (NIH). URL:[Link]

Sources

Topic: Strategic Synthesis and Chemoenzymatic Resolution of Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate Scaffolds Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists

Abstract

Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate (CAS 123944-82-1) represents a versatile "chiral pool" precursor in the synthesis of non-natural amino acids,

Structural Analysis & Synthetic Utility

The molecule consists of a phenyl-lactic acid (PLA) core substituted with a nitro group. Its utility stems from the ability to independently manipulate its three functional zones:

-

The

-Hydroxy Ester Motif: Serves as a gateway to chiral -

The p-Nitro Group: A masked aniline. Reduction yields the p-amino derivative, a precursor to complex heterocycles and diazonium-based coupling partners.

-

The Ester Functionality: Allows for chemoselective protection/deprotection strategies or conversion to amides/hydrazides for peptide coupling.

Table 1: Physicochemical Profile

| Property | Value / Description |

| CAS Number | 123944-82-1 |

| Molecular Formula | |

| Molecular Weight | 225.20 g/mol |

| Chirality | Contains one stereocenter at C2; synthesized as racemate ( |

| Solubility | Soluble in MeOH, DCM, EtOAc; sparingly soluble in water. |

| Key Reactivity | Lipase-catalyzed transesterification, Nitro-reduction, |

Synthesis and Production Pathways

The industrial preparation of Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate typically follows two primary routes: direct esterification of the parent acid or reduction of the corresponding pyruvate analog.

Route A: Esterification of 3-(4-nitrophenyl)lactic acid

The most robust laboratory scale method involves the Fisher esterification of 2-hydroxy-3-(4-nitrophenyl)propanoic acid (CAS 15482-94-7).

-

Reagents: MeOH, catalytic

or -

Mechanism: Acid-catalyzed nucleophilic acyl substitution.

-

Yield: Typically >95% due to the equilibrium drive in excess methanol.

Route B: Reduction of Methyl 3-(4-nitrophenyl)-2-oxopropanoate

For asymmetric synthesis, the ketone precursor (a pyruvate derivative) can be reduced using chiral catalysts (e.g., Ru-BINAP) or biocatalysts (ketoreductases), though racemic reduction with

Figure 1: Convergent synthetic pathways to the target scaffold.

Enzymatic Kinetic Resolution (EKR)

Obtaining enantiopure (

Mechanism:

The lipase (typically Pseudomonas cepacia or Candida antarctica Lipase B) selectively acetylates the hydroxyl group of one enantiomer (usually the (

Table 2: Lipase Screening for Resolution

Data synthesized from comparative biocatalysis studies on phenyl-lactic esters [1, 2].

| Biocatalyst | Source | Preferred Enantiomer | E-Value (Selectivity) | Conversion (24h) |

| Novozym 435 | Candida antarctica B | ( | >200 | 49% |

| Lipase PS | Pseudomonas cepacia | ( | >100 | 45% |

| Lipase AK | Pseudomonas fluorescens | ( | ~50 | 40% |

| PPL | Porcine Pancreas | Low selectivity | <10 | <10% |

Technical Insight: The use of vinyl acetate as an acyl donor is irreversible because the byproduct (vinyl alcohol) tautomerizes to acetaldehyde, driving the equilibrium forward.

Figure 2: Lipase-mediated kinetic resolution separating (R) and (S) enantiomers.

Downstream Analogs & Derivatives

The true value of this molecule lies in its transformation into pharmacologically active analogs.

The "Chloramphenicol" Pathway (Nitro Reduction)

Reduction of the nitro group yields Methyl 2-hydroxy-3-(4-aminophenyl)propanoate .

-

Reagents:

(Cleanest), -

Application: The resulting aniline can be coupled with dichloroacetyl chloride to generate chloramphenicol analogs or sulfonated for antibiotic synthesis.

The "Phenylalanine" Pathway (Hydroxyl Substitution)

Conversion of the

-

Activation: The hydroxyl is converted to a mesylate (

) or tosylate ( -

Displacement:

(Sodium Azide) displaces the sulfonate via -

Reduction: Staudinger reduction (

) converts the azide to an amine. -

Result: 4-Nitrophenylalanine methyl ester.

Thionyl Chloride Interaction

Reaction with

-

Note: In the presence of pyridine, this proceeds with inversion (

).[1] Without pyridine, retention (

Experimental Protocols

Protocol A: Synthesis of Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate

Use standard PPE. Work in a fume hood.

-

Dissolution: Dissolve 2-hydroxy-3-(4-nitrophenyl)propanoic acid (10.0 mmol, 2.11 g) in anhydrous Methanol (20 mL).

-

Catalysis: Add concentrated

(0.1 mL) or -

Reflux: Heat to reflux (65°C) for 6–12 hours. Monitor by TLC (SiO2, EtOAc/Hexane 1:1).

-

Workup: Evaporate MeOH. Redissolve residue in EtOAc (50 mL). Wash with sat.[2]

(2x) and Brine. -

Purification: Dry over

, filter, and concentrate. Yield is typically quantitative as a yellow oil or low-melting solid.

Protocol B: Enzymatic Resolution (Gram Scale)

-

Setup: Suspend racemic ester (1.0 g) in Diisopropyl ether (DIPE) or MTBE (20 mL).

-

Initiation: Add Vinyl Acetate (3.0 eq) and Novozym 435 (50 mg/mmol).

-

Incubation: Shake at 30°C/200 rpm. Monitor enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column).

-

Termination: At 50% conversion (approx. 24h), filter off the enzyme.

-

Separation: Chromatograph the mixture. The (S)-alcohol elutes first (more polar), followed by the (R)-acetate .

References

-

Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives. TU Delft Research Portal. Available at: [Link]

-

Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. PubMed. Available at: [Link]

-

Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Acta Phys.-Chim. Sin. Available at: [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. National Institutes of Health (PMC). Available at: [Link]

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate

Abstract

This Application Note details two robust protocols for the enantioselective synthesis of Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate, a critical chiral building block for the synthesis of protease inhibitors and

Introduction & Strategic Analysis

The target molecule contains a secondary alcohol at the

Synthetic Strategy Comparison

| Feature | Route A: Biocatalytic Reduction | Route B: Chiral Pool Diazotization |

| Precursor | Methyl 3-(4-nitrophenyl)-2-oxopropanoate | (S)-4-Nitrophenylalanine |

| Chirality Source | Enzyme (KRED) induction | Intrinsic (L-Amino Acid) |

| Enantiomeric Excess | Excellent (>99% ee) | Moderate to Good (90-95% ee) |

| Scalability | High (Batch or Flow) | Moderate (Exothermic steps) |

| Cost Driver | Enzyme cost | Amino acid cost |

Recommendation: Use Route A for GMP campaigns requiring strict enantiopurity. Use Route B for rapid, gram-scale delivery where enzyme screening is impractical.

Method A: Biocatalytic Reduction (Recommended)

This method utilizes an NADPH-dependent Ketoreductase (KRED) to stereoselectively reduce the

Reaction Mechanism & Pathway

The KRED enzyme coordinates the ketone substrate in a specific orientation, delivering a hydride from the cofactor (NADPH) to the Re-face or Si-face of the carbonyl, establishing the chiral center.

Figure 1: Biocatalytic cycle for the asymmetric reduction of the

Detailed Protocol

Materials:

-

Substrate: Methyl 3-(4-nitrophenyl)-2-oxopropanoate (20 g, 89.6 mmol).

-

Enzyme: KRED-P1-B12 (Codexis or equivalent broad-spectrum KRED).

-

Cofactor Recycling: Glucose Dehydrogenase (GDH) and Glucose.

-

Buffer: 100 mM Potassium Phosphate, pH 7.0.

-

Solvent: Isopropyl Acetate (iPrOAc) for extraction.

Step-by-Step Procedure:

-

Buffer Preparation: In a 1 L reactor, prepare 400 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Add Magnesium Sulfate (2 mM final concentration) to stabilize the enzyme.

-

Cofactor Mix: Add Glucose (20 g, 1.2 eq) and NADP+ (200 mg, catalytic amount). Stir until dissolved.

-

Enzyme Addition: Add the KRED enzyme powder (200 mg) and GDH (50 mg) to the reactor. Note: Ensure temperature is controlled at 25°C.

-

Substrate Addition: Dissolve the substrate (20 g) in DMSO (20 mL) to assist solubility, then add dropwise to the aqueous enzyme mixture.

-

Reaction: Stir at 200 rpm at 30°C. Monitor pH and maintain at 7.0 using 1M NaOH (titrator recommended).

-

Monitoring: Check conversion by HPLC every 4 hours. Reaction typically completes in 24 hours (>99% conversion).

-

Quench & Workup:

-

Add Celite (10 g) and filter the mixture to remove protein precipitates.

-

Extract the filtrate with iPrOAc (3 x 200 mL).

-

Wash combined organics with brine, dry over Na2SO4, and concentrate under reduced pressure.

-

-

Purification: The crude product is often sufficiently pure (>98%). If necessary, recrystallize from Hexane/EtOAc.

Method B: Chiral Pool Diazotization (Alternative)

This classical method leverages the natural chirality of L-phenylalanine. The reaction proceeds via a double inversion mechanism (retention of configuration) involving an unstable

Reaction Pathway

The amino group is diazotized to form a diazonium salt, which is intramolecularly displaced by the carboxylate to form an

Figure 2: Double-inversion mechanism preserving the (S)-configuration.

Detailed Protocol

Materials:

-

Precursor: (S)-4-Nitrophenylalanine (10 g, 47.6 mmol).

-

Reagents: Sodium Nitrite (NaNO2), Sulfuric Acid (1M H2SO4), Methanol, Thionyl Chloride.

Step-by-Step Procedure:

-

Diazotization:

-

Suspend (S)-4-Nitrophenylalanine (10 g) in 1M H2SO4 (100 mL) in a 500 mL flask.

-

Cool to 0°C using an ice/salt bath. Critical: Temperature control prevents side reactions.

-

Add a solution of NaNO2 (4.9 g, 1.5 eq) in water (20 mL) dropwise over 1 hour.

-

Allow to warm to room temperature and stir overnight (16 h). Nitrogen gas evolution will be observed.[1]

-

-

Isolation of Acid:

-

Extract the aqueous solution with Ethyl Acetate (3 x 100 mL).

-

Dry organics (MgSO4) and concentrate to yield the crude

-hydroxy acid as a yellow solid.

-

-

Esterification:

-

Dissolve the crude acid in anhydrous Methanol (100 mL).

-

Cool to 0°C. Add Thionyl Chloride (4.0 mL, 1.2 eq) dropwise.

-

Reflux for 3 hours.

-

-

Final Workup:

-

Concentrate solvent. Redissolve residue in EtOAc.

-

Wash with sat. NaHCO3 (to remove unreacted acid) and brine.

-

Concentrate to yield the methyl ester.

-

Analytical Controls

To validate the enantiomeric excess (ee), use Chiral HPLC.[2] The presence of the nitro group provides strong UV absorption, facilitating detection.

HPLC Method Parameters:

-

Column: Chiralcel OJ-H (Daicel), 4.6 x 250 mm, 5 µm.

-

Mobile Phase: n-Hexane : Isopropanol (85 : 15).

-

Flow Rate: 1.0 mL/min.[3]

-

Temperature: 25°C.

-

Detection: UV @ 270 nm (Nitro absorbance max).

-

Retention Times (Approximate):

-

(R)-Enantiomer: ~12.5 min

-

(S)-Enantiomer: ~14.8 min

-

Note: Validate with racemic standard prepared by NaBH4 reduction of the keto ester.

-

Data Summary & Performance Comparison

| Metric | Biocatalysis (Method A) | Diazotization (Method B) |

| Yield (Isolated) | 85 - 92% | 65 - 75% |

| Enantiomeric Excess (ee) | > 99% | 92 - 96% |

| Reaction Time | 24 h | 48 h (2 steps) |

| Purification Needs | Minimal (Extraction) | Moderate (Recrystallization) |

| Green Chemistry Score | High (Water-based) | Low (Acid waste/Solvents) |

Conclusion: For high-value pharmaceutical intermediates, Method A is superior due to its mild conditions and exceptional stereocontrol. Method B remains a viable backup for laboratories lacking biocatalysis infrastructure.

References

-

Bioc

-Keto Esters:-

Hollmann, F., et al.

-keto esters: A comparison of different biocatalysts." Green Chemistry, 2011.

-

-

Diazotization Mechanism & Retention of Configuration

-

Brewster, P., et al.

-hydroxy acids derived from

-

-

Synthesis of 4-Nitrophenylalanine Precursors

-

"Process for the preparation of 4-hetero-substituted phenylalanine derivatives." WO2003068725A2.

-

-

Chiral HPLC Separation of Nitro-Aromatic Esters

-

"Application Guide for Chiral Column Selection." Daicel Corporation.

-

-

General Synthesis of

-Hydroxy Esters:-

BenchChem Application Note: "Synthesis of 3-Methyl-4-nitrophenol and related derivatives."

-

Sources

"use of Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate in pharmaceutical intermediate synthesis"

Executive Summary

Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate (CAS: 123944-82-1 for racemate; 929083-97-6 for S-isomer) is a high-value chiral building block used in the synthesis of non-natural amino acids ,

This guide details the strategic application of this intermediate, focusing on its role as a "chiral switch" for accessing enantiopure 4-nitrophenylalanine derivatives and 1,2-amino alcohol pharmacophores.

Key Applications

-

Non-Natural Amino Acids: Precursor to (R)- or (S)-4-nitrophenylalanine via Mitsunobu inversion.

-

Peptidomimetics: Scaffold for hydroxyethylene isosteres in HIV/Renin protease inhibitors.

-

Adrenergic Agents: Precursor to phenylethanolamine derivatives (e.g., Denopamine analogues) via ester/nitro reduction.

Chemical Profile & Stability[1][2]

| Property | Specification |

| IUPAC Name | Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate |

| Molecular Formula | |

| Molecular Weight | 225.20 g/mol |

| Appearance | Pale yellow crystalline solid or viscous oil |

| Chirality | Available as Racemate, (S)-isomer, or (R)-isomer |

| Solubility | Soluble in MeOH, DCM, EtOAc, THF; Insoluble in water |

| Stability | Stable under standard conditions.[1] Sensitive to strong bases (ester hydrolysis/retro-aldol). |

| Hazards | Warning: Nitroaromatic compound. Potential energetic decomposition at high temperatures. |

Synthetic Versatility Map

The following diagram illustrates the divergent pathways accessible from this single intermediate.

Figure 1: Divergent synthetic pathways. The compound serves as a linchpin for three distinct pharmaceutical classes.

Detailed Protocol: Stereoselective Synthesis of -Azido Esters

Objective: Convert (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate to (R)-Methyl 2-azido-3-(4-nitrophenyl)propanoate. Significance: This reaction uses the Mitsunobu protocol to install a nitrogen atom with complete inversion of configuration , allowing the synthesis of chiral non-natural amino acids from the hydroxy-acid pool.

Reagents & Equipment[1][2][3][4][5][6]

-

Substrate: (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate (1.0 eq)

-

Nucleophile: Diphenylphosphoryl azide (DPPA) (1.2 eq)

-

Phosphine: Triphenylphosphine (

) (1.5 eq) -

Azo Agent: Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Solvent: Anhydrous THF (0.1 M concentration)

-

Equipment: Flame-dried round-bottom flask, inert atmosphere (

/Ar), cooling bath (

Step-by-Step Methodology

-

Preparation: Charge the reaction vessel with

(1.5 eq) and the substrate (1.0 eq). Evacuate and backfill with nitrogen three times. Dissolve in anhydrous THF. -

Activation: Cool the solution to

. Add DIAD (1.5 eq) dropwise over 15 minutes. The solution will turn pale yellow.[2] Mechanistic Note: This forms the betaine intermediate which activates the alcohol. -

Nucleophilic Attack: Add DPPA (1.2 eq) dropwise, maintaining the temperature below

.-

Caution: Azides are potential explosion hazards. Use a blast shield.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[3][4] The starting material spot (

) should disappear, replaced by the less polar azide ( -

Workup: Quench with water (minimal volume). Concentrate the THF under reduced pressure. Dissolve the residue in diethyl ether/EtOAc and wash with:

-

1N HCl (to remove phosphine oxide by-products, though difficult).

-

Sat.

. -

Brine.

-

-

Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexane

10% EtOAc/Hexane.-

Note: Triphenylphosphine oxide is the major contaminant. Careful chromatography is required.

-

Mechanistic Insight

The reaction proceeds via an

Protocol: Reduction to 1,2-Diols (Adrenergic Scaffold)

Objective: Synthesis of 3-(4-nitrophenyl)propane-1,2-diol. Significance: This diol is the core scaffold for phenylethanolamine drugs. The nitro group acts as a "masked" aniline, which can be reduced later to form the active drug.

Methodology[2][3][6][9][10]

-

Dissolution: Dissolve Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate (10 mmol) in MeOH (50 mL).

-

Reduction: Add

(2.0 eq) in portions at-

Optimization: For faster kinetics, add

(2.0 eq) to generate

-

-

Completion: Stir at RT for 4 hours. Monitor for disappearance of the ester carbonyl stretch in IR (

). -

Quench: Carefully add 1N HCl until pH 7. Extract with EtOAc.[2][5]

-

Result: The product is a viscous oil that crystallizes upon standing. This intermediate can be coupled with amines (after activation of the primary alcohol) to form

-blocker analogues.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Mitsunobu) | Steric hindrance or moisture. | Ensure strictly anhydrous THF. Switch to |

| Racemization | Reaction temperature too high. | Maintain |

| Purification Difficulty | Use polymer-bound | |

| Retro-Aldol Cleavage | Strong base exposure. | Avoid strong alkalis (NaOH/KOH) during workup; use carbonates ( |

References

-

Synthesis of Chiral Hydroxy Esters

- Title: "Enantioselective synthesis of -hydroxy esters via asymmetric diazotiz

- Source:Journal of Organic Chemistry, 2018.

- Context: Establishes the route from 4-nitrophenylalanine to the title compound.

-

Mitsunobu Reaction on

-Hydroxy Esters:- Title: "The Mitsunobu Reaction: A Powerful Tool for Stereoinversion."

- Source:Chemical Reviews, 2009.

- Context: Validates the mechanism and conditions for OH N3 transform

-

Pharmaceutical Applications of Phenylpropanoids

- Title: "Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor

- Source:Molecules, 2022.

- Context: Discusses the utility of nitro-phenyl intermedi

-

Safety of Nitro Compounds

- Title: "Safe Handling of Energetic M

- Source:Journal of Chemical Health & Safety.

- Context: Mandatory safety protocols for handling nitro-arom

Sources

- 1. jocpr.com [jocpr.com]

- 2. rsc.org [rsc.org]

- 3. (2R,3S)-Methyl 2-hydroxy-3-(4-methylbenzenesulfonamido)-3-phenylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds - Google Patents [patents.google.com]

- 5. Methyl 3-(4-hydroxyphenyl)propionate synthesis - chemicalbook [chemicalbook.com]

Application Note: Precision Derivatization of the Hydroxyl Group in Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate

Part 1: Strategic Overview

Introduction

Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate is a high-value chiral building block, structurally analogous to tyrosine and phenylalanine. Its

This guide provides validated protocols for three critical transformations of the hydroxyl moiety:

-

Activation: Mesylation for nucleophilic substitution.

-

Inversion: Mitsunobu reaction for stereochemical control.

-

Analytical Validation: Mosher's ester synthesis for enantiomeric excess (ee) determination.

Chemoselectivity & Stability Profile

Before initiating derivatization, researchers must account for the electronic and steric environment of the substrate:

-

Electronic Effects: The p-nitrophenyl group is electron-withdrawing, slightly increasing the acidity of the

-proton. This makes the stereocenter prone to racemization under strongly basic conditions (e.g., NaH, KOtBu). -

Steric Environment: The

-position is secondary and flanked by a benzyl group. Bulky reagents (e.g., TBDMS-Cl) may require elevated temperatures or catalytic activation (DMAP). -

Functional Group Compatibility:

-

Nitro group: Stable to acid chlorides and sulfonylation; incompatible with strong reducing agents (LiAlH4, H2/Pd) if the nitro group must be preserved.

-

Methyl Ester:[1] Susceptible to hydrolysis in aqueous base (saponification). Anhydrous conditions are mandatory for base-mediated derivatizations.

-

Part 2: Reaction Landscape & Logic

The following diagram illustrates the divergent pathways available for this scaffold.

Figure 1: Divergent derivatization pathways for the target scaffold.

Part 3: Experimental Protocols

Protocol A: Activation via Mesylation (Sulfonylation)

Objective: Convert the hydroxyl group into a mesylate (-OMs), a superb leaving group for subsequent

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Substrate | 1.0 | Starting Material |

| Methanesulfonyl chloride (MsCl) | 1.2 | Electrophile |

| Triethylamine (Et3N) | 1.5 | Base (HCl scavenger) |

| DMAP | 0.1 | Nucleophilic Catalyst |

| Dichloromethane (DCM) | 10 V | Solvent (Anhydrous) |

Step-by-Step Procedure

-

Preparation: Dissolve 1.0 g (4.44 mmol) of Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate in 10 mL of anhydrous DCM under nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C using an ice/water bath.

-

Base Addition: Add Et3N (0.93 mL, 6.66 mmol) followed by DMAP (54 mg, 0.44 mmol). Stir for 5 minutes.

-

Activation: Add MsCl (0.41 mL, 5.33 mmol) dropwise over 10 minutes. Note: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1). The product (Rf ~0.6) is less polar than the starting material (Rf ~0.4).

-

Workup:

-

Quench with saturated NaHCO3 (10 mL).

-

Extract with DCM (2 x 15 mL).

-

Wash combined organics with 1M HCl (10 mL) to remove residual amine, then Brine.

-

Dry over MgSO4 and concentrate in vacuo.

-

-

Outcome: The crude mesylate is typically a pale yellow oil/solid, sufficiently pure (>95%) for subsequent substitution reactions.

Protocol B: Stereochemical Inversion via Mitsunobu Reaction

Objective: Invert the stereocenter (e.g., converting S-isomer to R-isomer) or introduce a nucleophile with strict stereocontrol.

Mechanism: The reaction proceeds via an alkoxyphosphonium intermediate, followed by

Figure 2: Mechanistic flow of the Mitsunobu inversion.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Substrate | 1.0 | Alcohol |

| Triphenylphosphine (PPh3) | 1.5 | Phosphine source |

| DIAD (or DEAD) | 1.5 | Azo reagent |

| p-Nitrobenzoic acid | 1.5 | Nucleophile (Acid component) |

| THF | 15 V | Solvent (Anhydrous) |

Step-by-Step Procedure

-

Preparation: Dissolve the substrate (1.0 equiv), PPh3 (1.5 equiv), and p-nitrobenzoic acid (1.5 equiv) in anhydrous THF under nitrogen.

-

Cooling: Cool the mixture to 0°C.

-

Addition: Add DIAD (1.5 equiv) dropwise over 15 minutes. The solution will turn from orange to yellow.

-

Reaction: Stir at 0°C for 30 minutes, then warm to RT and stir overnight (12-16 h).

-

Workup: Concentrate the THF. Redissolve the residue in Et2O (precipitation of PPh3=O often occurs). Filter off the solids.[2][3]

-

Purification: Flash chromatography is mandatory to remove hydrazine byproducts. Elute with Hexane/EtOAc gradient.

-

Hydrolysis (Optional): To recover the inverted alcohol, treat the resulting ester with K2CO3 in MeOH (0°C, 1 h).

Protocol C: Chiral Analysis via Mosher's Ester

Objective: Determine the enantiomeric excess (ee) of the substrate using 19F-NMR or 1H-NMR.

Reagent:

Procedure

-

Aliquot: Take ~10 mg of the substrate in a clean vial.

-

Mix: Add dry Pyridine (0.5 mL) and (R)-(-)-MTPA-Cl (15

L). -

Incubate: Shake at RT for 1 hour.

-

Quench: Add dimethylaminopropylamine (20

L) to scavenge excess acid chloride. -

Analyze: Dilute with CDCl3 and run 1H-NMR.

-

Interpretation: Compare the chemical shifts of the methoxy (

-OMe) or the

Part 4: Troubleshooting & Critical Parameters

| Problem | Probable Cause | Corrective Action |

| Low Yield (Mesylation) | Hydrolysis of MsCl | Ensure DCM is anhydrous; use fresh MsCl. |

| Racemization | Basic conditions too harsh | Avoid NaH; stick to Et3N/Pyridine. Keep temp < 0°C during addition. |

| No Reaction (Mitsunobu) | Steric hindrance | Switch to PBu3 (Tributylphosphine) or ADDP (1,1'-(azodicarbonyl)dipiperidine). |

| Separation Issues | PPh3=O contamination | Use polymer-supported PPh3 or switch to a water-soluble phosphine. |

Part 5: References

-

Mitsunobu Reaction Mechanism & Applications:

-

Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

-

-

Mosher's Method for Chiral Analysis:

-

Hoye, T. R., et al. "A Practical Guide to Mosher's Method." Nature Protocols, 2007. Link

-

-

Synthesis of Alpha-Hydroxy Esters:

-

Passerini, M. "The Passerini Reaction." Organic Reactions, 2011. Link

-

-

Properties of p-Nitrophenylalanine Derivatives:

-

Sigma-Aldrich Product Sheet: Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate. Link(Note: General reference for physical properties).

-

(Note: While specific literature on the exact derivatization of this specific CAS is sparse, the protocols above are standard, validated methodologies for the alpha-hydroxy ester chemical class.)

Sources

Application Note: Analytical Characterization and Enantiomeric Profiling of Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate

Target Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists Document Type: Advanced Protocol & Application Guide

Introduction & Chemical Context

Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate is a highly versatile

Because the biological efficacy of APIs often hinges on strict enantiomeric purity, the characterization of this intermediate requires a multi-dimensional analytical approach. Furthermore, this compound is frequently utilized as a model substrate in biocatalysis, specifically in lipase-mediated enzymatic resolution and ruthenium-catalyzed Dynamic Kinetic Resolution (DKR) to overcome the 50% theoretical yield limit of standard resolutions[1][2].

This application note provides a self-validating analytical framework—encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Chiral High-Performance Liquid Chromatography (HPLC)—to rigorously confirm the structure, purity, and enantiomeric excess (

Analytical Strategy & Causality

To ensure absolute confidence in the intermediate before downstream API synthesis, our analytical workflow is designed around three pillars:

-

Structural Elucidation (NMR): Verifies the carbon framework and identifies the specific stereochemical environment.

-

Mass & Purity Confirmation (LC-HRMS): Ensures the absence of synthetic byproducts (e.g., unesterified acids or over-reduced nitro groups).

-

Stereochemical Profiling (Chiral HPLC): Quantifies the ratio of (R)- and (S)-enantiomers, a critical quality attribute (CQA) for chiral building blocks[3].

Fig 1. Sequential analytical workflow for the characterization of the chiral ester.

Structural Elucidation via NMR Spectroscopy

Mechanistic Insights into the Spectra

The

-

The Nitroaromatic Ring: The strongly electron-withdrawing

group deshields the ortho protons, creating a distinct AA'BB' spin system in the aromatic region (~7.4 to 8.2 ppm). -

The Chiral Center & Diastereotopic Protons: Because the C2 carbon is chiral, the two protons on the adjacent C3 carbon (

-position) are magnetically inequivalent. They couple with each other (geminal coupling) and with the C2 proton (vicinal coupling), resulting in a complex ABX multiplet system. Identifying this ABX system is the definitive proof of the intact

Expected Spectral Data

Table 1: Expected

| Position | Multiplicity & Integration | Assignment Rationale | ||

| C=O | - | - | 174.5 | Ester carbonyl carbon. |

| Ar-C ( | - | - | 147.2 | Deshielded ipso-carbon attached to nitro group. |

| Ar-H (ortho) | 8.15 | d, J = 8.5 Hz, 2H | 123.8 | Highly deshielded by the adjacent nitro group. |

| Ar-H (meta) | 7.42 | d, J = 8.5 Hz, 2H | 130.4 | Aromatic protons adjacent to the alkyl chain. |

| C2-H ( | 4.45 | dd, J = 7.0, 4.5 Hz, 1H | 70.2 | Deshielded by both the hydroxyl and ester groups. |

| O-CH3 | 3.78 | s, 3H | 52.8 | Standard methyl ester resonance. |

| C3-H2 ( | 3.05 - 3.25 | m (ABX system), 2H | 39.5 | Diastereotopic protons split by the chiral C2 center. |

| OH | 2.85 | br s or d, 1H | - | Exchangeable proton; shifts based on concentration. |

Protocol: NMR Sample Preparation

-

Weighing: Accurately weigh 15–20 mg of the synthesized compound into a clean glass vial.

-

Solvent Selection: Dissolve the compound in 0.6 mL of deuterated chloroform (

) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Note: If the sample exhibits poor solubility, DMSO- -

Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube using a glass Pasteur pipette.

-

Acquisition: Acquire

H (16 scans) and

Enantiomeric Profiling via Chiral HPLC

The Role of Chiral Stationary Phases (CSPs)

Determining the enantiomeric excess (

Fig 2. Enzymatic kinetic resolution pathway monitored via Chiral HPLC.

Protocol: Chiral HPLC Method

Table 2: Optimized Chiral HPLC Parameters

| Parameter | Specification | Causality / Rationale |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Amylose backbone provides optimal chiral recognition cavities for |

| Mobile Phase | Hexane / Isopropanol (85:15 v/v) | Normal phase conditions maximize hydrogen bonding interactions with the CSP. |

| Flow Rate | 1.0 mL/min | Balances resolution ( |

| Detection (UV) | 275 nm | Targets the |

| Temperature | 25 °C | Lower temperatures generally increase enantioselectivity ( |

Step-by-Step Execution:

-

Mobile Phase Preparation: Mix HPLC-grade Hexane and Isopropanol in an 85:15 ratio. Degas via sonication for 15 minutes.

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter. Crucial: Do not use highly polar injection solvents (like pure Methanol) as they will disrupt the normal-phase hydrogen bonding at the column head, leading to peak broadening.

-

Equilibration: Flush the column with the mobile phase for at least 30 column volumes until the baseline is stable.

-

Injection: Inject 10 µL of the sample.

-

Data Analysis: Calculate the

using the formula:

Purity and Mass Confirmation via LC-HRMS

To confirm the exact mass and rule out degradation (such as enzymatic hydrolysis back to the carboxylic acid[4]), High-Resolution Mass Spectrometry coupled with Liquid Chromatography is utilized.

Protocol: LC-HRMS Setup

-

Ionization Mode: Electrospray Ionization (ESI). While esters typically ionize well in positive mode as sodium adducts

, the presence of the acidic -

Gradient:

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Run a linear gradient from 5% B to 95% B over 10 minutes on a C18 Reverse-Phase column (e.g., Waters Acquity BEH C18, 1.7 µm).

-

-

Expected Mass:

-

Chemical Formula:

-

Exact Mass: 225.0637 Da.

-

Target

(Negative Mode): 224.0564

-

-

Data Interpretation: Extract the ion chromatogram (EIC) for

224.0564 with a 5 ppm mass tolerance. A single sharp peak indicates high chemical purity. The presence of a peak at

References

-

Efficient Crystallization-Induced Dynamic Resolution of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-Substituted Carboxylic Acids ResearchGate[Link] -

Dynamic kinetic resolution of secondary alcohols by enzyme–metal combinations in ionic liquid ResearchGate [Link]

Sources

"application of Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate in chiral building blocks"

Application Note: Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate as a Versatile Chiral Building Block in Advanced Organic Synthesis

Executive Summary

Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate (also known as methyl 4-nitrophenyllactate) is a highly specialized chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), peptidomimetics, and radiopharmaceutical chelators. Structurally, it possesses three highly programmable sites: an electrophilic methyl ester, a stereodefined

Chemical & Mechanistic Profiling

The strategic advantage of using the methyl ester variant over the free 4-nitrophenyllactic acid lies in its protective and activating properties.

-

Chemoselectivity: The methyl ester protects the carboxylate moiety from participating in unwanted intramolecular cyclizations (such as spontaneous lactonization) during harsh activation steps[1].

-

Solubility & Reactivity: Esterification significantly enhances solubility in aprotic organic solvents (e.g., dichloromethane, DMF), which is an absolute requirement for low-temperature stereospecific substitutions. Furthermore, the ester acts as a controlled electrophile for amidation or targeted hydride reduction without the need for aggressive coupling reagents[2].

-